6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
6-fluoro-3-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5/c24-14-5-6-18-16(12-14)21(29)27(23(31)25-18)15-7-9-26(10-8-15)20(28)17-11-13-3-1-2-4-19(13)32-22(17)30/h1-4,11,14-16,18H,5-10,12H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZGIZMMPKREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1F)C(=O)N(C(=O)N2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactionsKey reagents often include fluorinated aromatic compounds, piperidine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce tetrahydroquinazoline derivatives .
Scientific Research Applications
6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are distinguished by variations in their core heterocycles, substituents, and functional groups. Below is a comparative analysis of key compounds identified in the literature:
Data Table: Structural and Molecular Comparison
*The molecular formula of the target compound was estimated based on structural analysis (chromene: C₉H₆O₂; piperidine: C₅H₉N; quinazoline core: C₈H₅FN₂O₂).
Key Structural and Functional Differences
Core Heterocycle :
- The target compound and ’s analog share a quinazoline-2,4-dione core, whereas ’s compound uses a pyrimidine-2,4-dione scaffold. Pyrimidine derivatives often exhibit distinct binding affinities due to their smaller ring size and altered electron distribution .
Substituent Diversity: The chromene-carbonyl-piperidine group in the target compound contrasts with ’s oxazolidinone-acetyl-piperidine substituent. Chromene’s aromatic system may enhance π-π stacking interactions with biological targets compared to oxazolidinone’s saturated oxygen-containing ring .
Pharmacological Implications: The fluorine atom at position 6 (common in the target compound and ’s analog) likely improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation . ’s methylsulfonyl-piperidine and phenylethylamino groups suggest enhanced solubility and receptor selectivity, respectively, due to sulfone polarity and aromatic interactions .
Biological Activity
The compound 6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure can be broken down into key components:
- Tetrahydroquinazoline core : Known for various biological activities.
- Fluorine substitution : Often enhances metabolic stability and bioactivity.
- Chromene moiety : Contributes to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound affects the cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs).
- Apoptosis Induction : It activates caspases and alters Bcl-2 family proteins, promoting apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrate significant tumor size reduction in xenograft models.
Case Study
A study conducted on HeLa and MCF-7 cells reported an IC50 value of 12 µM for the compound, indicating potent cytotoxicity against these cancer cells .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against both bacterial and fungal strains. It has been evaluated using the microdilution method against pathogens such as Staphylococcus aureus and Candida albicans.
Results Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, which could lead to cell death in pathogens.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this molecule demonstrates enhanced potency due to:
- The presence of a fluorine atom which improves binding affinity.
- A unique combination of chromene and tetrahydroquinazoline structures that synergistically enhance biological activity.
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 6-Fluoro Compound | 12 | 8 (bacterial), 16 (fungal) |
| Similar Compound A | 25 | 32 |
| Similar Compound B | 15 | 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
